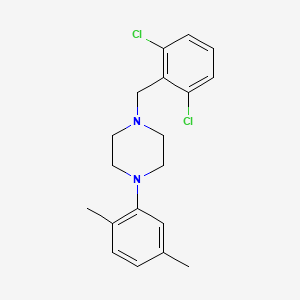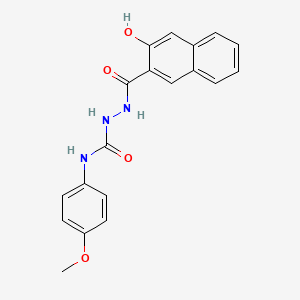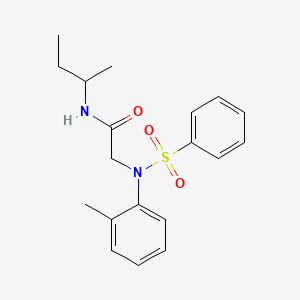
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. EMG-1 is a type of glycine transporter 1 (GlyT1) inhibitor that has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the levels of glycine in the brain, which has been shown to have neuroprotective effects. Additionally, this compound has been shown to have antipsychotic effects and may help to improve cognitive function in patients with schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to have a variety of potential therapeutic applications, making it a promising candidate for further research. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and how it interacts with other neurotransmitters in the brain. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2-bromoethyl ethyl ether with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2-ethoxyethylamine. This compound is then reacted with 3-methoxypropylamine to produce N-(3-methoxypropyl)-N-(2-ethoxyphenyl)-2-ethoxyethylamine. The final step involves the reaction of this compound with methylsulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific research studies due to its potential therapeutic applications. One area of research has focused on the potential use of this compound in the treatment of schizophrenia. Studies have shown that this compound has antipsychotic effects and may help to improve cognitive function in patients with schizophrenia.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-4-22-14-9-6-5-8-13(14)17(23(3,19)20)12-15(18)16-10-7-11-21-2/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJTHOBAQUHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)

![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
